molecular formula C26H41N3O7 B12282793 Cbz-DL-Lys(Boc)-DL-Leu-OMe

Cbz-DL-Lys(Boc)-DL-Leu-OMe

Cat. No.: B12282793
M. Wt: 507.6 g/mol
InChI Key: IHBZICOYXRMYLP-UHFFFAOYSA-N
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Description

Cbz-DL-Lys(Boc)-DL-Leu-OMe is a synthetic compound used in various chemical and biological research applications. It is a derivative of lysine and leucine, two essential amino acids, and is often used in peptide synthesis and other biochemical studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-DL-Lys(Boc)-DL-Leu-OMe typically involves the protection of the amino groups of lysine and leucine. The process begins with the protection of the epsilon-amino group of lysine using a carbobenzyloxy (Cbz) group. The alpha-amino group of lysine is then protected with a tert-butyloxycarbonyl (Boc) group. Leucine is esterified with methanol to form the methyl ester (OMe). The protected lysine and leucine derivatives are then coupled using standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the coupling process.

Chemical Reactions Analysis

Types of Reactions

Cbz-DL-Lys(Boc)-DL-Leu-OMe undergoes various chemical reactions, including:

    Hydrolysis: The ester group (OMe) can be hydrolyzed to form the corresponding carboxylic acid.

    Deprotection: The Cbz and Boc protecting groups can be removed under acidic or basic conditions to yield the free amino groups.

    Coupling Reactions: The compound can participate in peptide coupling reactions to form longer peptide chains.

Common Reagents and Conditions

    Hydrolysis: Typically performed using aqueous acid or base, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Deprotection: Cbz group can be removed using hydrogenation with palladium on carbon (Pd/C) as a catalyst. Boc group can be removed using trifluoroacetic acid (TFA).

    Coupling Reactions: Commonly performed using DCC or DIC in the presence of HOBt or NHS.

Major Products Formed

    Hydrolysis: Formation of the corresponding carboxylic acid.

    Deprotection: Formation of free amino groups.

    Coupling Reactions: Formation of longer peptide chains.

Scientific Research Applications

Cbz-DL-Lys(Boc)-DL-Leu-OMe is widely used in scientific research, including:

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Biochemical Studies: Used to study enzyme-substrate interactions and protein folding.

    Drug Development: Used in the development of peptide-based drugs and therapeutic agents.

    Industrial Applications: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cbz-DL-Lys(Boc)-DL-Leu-OMe is primarily related to its role as a protected amino acid derivative. The protecting groups (Cbz and Boc) prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The ester group (OMe) can be hydrolyzed to form the corresponding carboxylic acid, which can then participate in further coupling reactions.

Comparison with Similar Compounds

Similar Compounds

    Cbz-DL-Lys(Boc)-OH: Similar structure but lacks the ester group (OMe).

    Cbz-DL-Lys(Z)-OH: Similar structure but uses a different protecting group (Z) instead of Boc.

    Cbz-DL-Lys(Boc)-DL-Leu-OH: Similar structure but lacks the ester group (OMe).

Uniqueness

Cbz-DL-Lys(Boc)-DL-Leu-OMe is unique due to the presence of both Cbz and Boc protecting groups, as well as the ester group (OMe). This combination of protecting groups and functional groups allows for selective reactions and modifications, making it a versatile compound in peptide synthesis and biochemical research.

Properties

IUPAC Name

methyl 4-methyl-2-[[6-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)hexanoyl]amino]pentanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H41N3O7/c1-18(2)16-21(23(31)34-6)28-22(30)20(14-10-11-15-27-24(32)36-26(3,4)5)29-25(33)35-17-19-12-8-7-9-13-19/h7-9,12-13,18,20-21H,10-11,14-17H2,1-6H3,(H,27,32)(H,28,30)(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBZICOYXRMYLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)OC)NC(=O)C(CCCCNC(=O)OC(C)(C)C)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H41N3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

507.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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